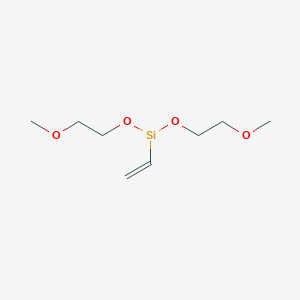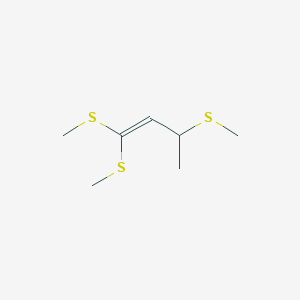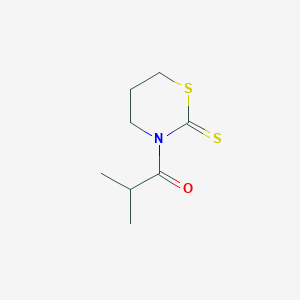
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one is a chemical compound that belongs to the class of thiazinanones. This compound features a unique structure with a thiazinane ring, which contains both sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction proceeds through a three-component condensation mechanism, resulting in the formation of the thiazinane ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to meet industrial standards and applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The thiazinane ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one has several scientific research applications:
Medicine: Research has explored its potential as an anti-inflammatory and anti-ulcer agent.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one involves its interaction with molecular targets such as enzymes and proteins. The sulfur and nitrogen atoms in the thiazinane ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1-(2-thioxo-1,3-thiazinan-3-yl)propan-1-one
- Ethyl 2-(2-sulfanylidene-1,3-thiazinan-3-yl)propanoate
Uniqueness
2-Methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one is unique due to its specific substitution pattern on the thiazinane ring. This substitution influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
| 105076-24-2 | |
Molekularformel |
C8H13NOS2 |
Molekulargewicht |
203.3 g/mol |
IUPAC-Name |
2-methyl-1-(2-sulfanylidene-1,3-thiazinan-3-yl)propan-1-one |
InChI |
InChI=1S/C8H13NOS2/c1-6(2)7(10)9-4-3-5-12-8(9)11/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
CSVROSCGLHQNSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N1CCCSC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



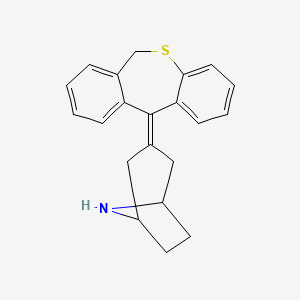
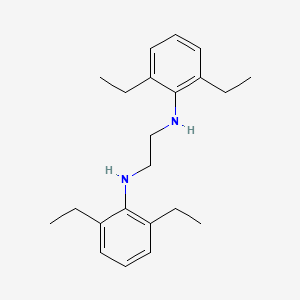
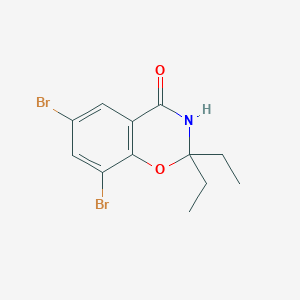
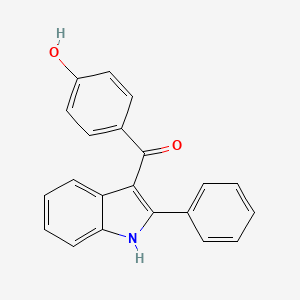
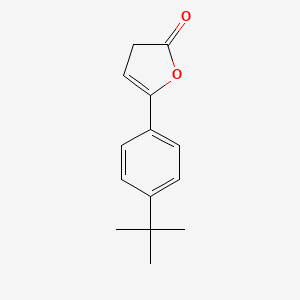
![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
